An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed synthesis protocol, and its applications.
Compound Profile: 3-Bromo-4,5-dimethoxybenzonitrile
3-Bromo-4,5-dimethoxybenzonitrile is a substituted aromatic nitrile. The presence of the bromine atom and two methoxy groups on the benzene ring, along with the nitrile functionality, imparts a unique reactivity profile, making it a versatile reagent in organic synthesis.
Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Bromo-4,5-dimethoxybenzonitrile is presented in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 781654-31-7 | [1][2] |
| Molecular Formula | C₉H₈BrNO₂ | [1][2] |
| Molecular Weight | 242.07 g/mol | [1][2] |
| Appearance | Solid (form) | [1] |
| SMILES | COC1=CC(=CC(=C1OC)Br)C#N | [2] |
| InChI | 1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | [1] |
| Storage | Store at room temperature | [2] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to two aromatic protons and two methoxy groups. The chemical shifts and coupling patterns will be influenced by the substitution pattern on the benzene ring. |
| ¹³C NMR | Resonances for the carbon atoms of the benzene ring (including the carbon bearing the bromine and the carbon of the nitrile group), and the two methoxy carbons. The chemical shift of the carbon attached to the bromine atom is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[3] |
| FT-IR | Characteristic absorption bands for the nitrile group (C≡N) stretch (typically around 2220-2260 cm⁻¹), C-O stretching for the methoxy groups, and C-H and C=C stretching for the aromatic ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of methyl groups and the nitrile group. |
Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile
A reliable synthetic route to 3-Bromo-4,5-dimethoxybenzonitrile can be achieved in two main stages starting from the commercially available veratraldehyde. The first stage involves the bromination of veratraldehyde, followed by the conversion of the resulting aldehyde to the nitrile.
Stage 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
This procedure is adapted from a published method for the bromination of veratraldehyde using potassium bromate as a bromine source in an acidic medium.[4] This method is an alternative to using elemental bromine, which is more hazardous.[4]
Reaction Scheme:
Caption: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add potassium bromate (KBrO₃, approximately 0.33 equivalents) at room temperature.[4]
-
Initiation: Slowly add hydrobromic acid (HBr, 47%) dropwise to the mixture.[4]
-
Reaction: Continue stirring the reaction mixture at room temperature for about 45-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization. The expected product is a grayish-white solid with a melting point in the range of 142-144 °C.[4]
Stage 2: Conversion of 2-Bromo-4,5-dimethoxybenzaldehyde to 3-Bromo-4,5-dimethoxybenzonitrile
The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A one-pot method using hydroxylamine hydrochloride is an effective approach.[5]
Reaction Scheme:
Caption: Conversion of the aldehyde to the target nitrile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-Bromo-4,5-dimethoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (a slight excess) in a suitable solvent such as N-methylpyrrolidone (NMP).[5]
-
Reaction: Heat the mixture, for example, to 110-115 °C, and monitor the reaction by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography on silica gel.
Reactivity and Chemical Properties
The chemical reactivity of 3-Bromo-4,5-dimethoxybenzonitrile is dictated by the interplay of its functional groups.
-
Nitrile Group: The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[6] However, it can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.[6] The electron-withdrawing nature of the nitrile group also makes the nitrile carbon electrophilic and susceptible to nucleophilic attack.[6]
-
Aromatic Ring: The benzene ring is substituted with a bromine atom and two electron-donating methoxy groups. These substituents influence the regioselectivity of further reactions on the ring. The nitrile group, being electron-withdrawing, can activate the ring for nucleophilic aromatic substitution, especially at positions ortho and para to it.
-
Bromine Atom: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. This makes 3-Bromo-4,5-dimethoxybenzonitrile a useful building block for the synthesis of more complex molecules.
Applications in Research and Drug Development
Substituted benzonitriles are important intermediates in the pharmaceutical industry. While specific applications for 3-Bromo-4,5-dimethoxybenzonitrile are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules.
A closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, is a key intermediate in the synthesis of Ivabradine , a medication used to treat heart-related conditions. This highlights the potential of brominated dimethoxybenzene derivatives in the development of cardiovascular drugs.
Furthermore, the versatile reactivity of 3-Bromo-4,5-dimethoxybenzonitrile makes it a valuable starting material for the synthesis of a library of compounds for screening in drug discovery programs. Its potential applications could extend to the development of agents for various therapeutic areas, leveraging the unique properties imparted by the bromo and dimethoxy functionalities.
Safety, Handling, and Disposal
Hazard Assessment
Based on analogous compounds, 3-Bromo-4,5-dimethoxybenzonitrile should be handled with care, assuming it may be:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
A skin and eye irritant.
-
Potentially causing respiratory irritation.
Recommended Safety Precautions
A workflow for the safe handling of 3-Bromo-4,5-dimethoxybenzonitrile is outlined below.
Caption: Recommended safety workflow for handling 3-Bromo-4,5-dimethoxybenzonitrile.
First Aid Measures
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
In case of contact with skin: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek medical attention.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
3-Bromo-4,5-dimethoxybenzonitrile is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis from readily available starting materials is achievable through established chemical transformations. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.
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Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]
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